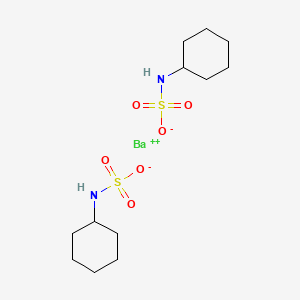
Barium cyclohexanesulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium cyclohexanesulfamate is an inorganic compound that belongs to the family of barium salts It is characterized by the presence of a barium ion (Ba²⁺) and a cyclohexanesulfamate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium cyclohexanesulfamate can be synthesized through the reaction of barium hydroxide with cyclohexanesulfamic acid. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the desired product. The general reaction can be represented as follows:
Ba(OH)2+C6H11SO3H→Ba(C6H11SO3)2+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process may include steps such as filtration, crystallization, and drying to obtain the final product in a pure and stable form. Advanced techniques like microreactors and membrane dispersion can be employed to control particle size and shape, ensuring consistent quality and performance.
Analyse Chemischer Reaktionen
Types of Reactions
Barium cyclohexanesulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents, leading to the formation of reduced barium compounds.
Substitution: The cyclohexanesulfamate anion can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield barium sulfate, while reduction can produce barium sulfide.
Wissenschaftliche Forschungsanwendungen
Barium cyclohexanesulfamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of specialty chemicals, catalysts, and materials with specific properties.
Wirkmechanismus
The mechanism of action of barium cyclohexanesulfamate involves its interaction with molecular targets and pathways in biological systems. The barium ion can bind to specific sites on proteins and enzymes, affecting their activity and function. The cyclohexanesulfamate anion may also interact with cellular components, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium sulfate: Known for its use as a radiocontrast agent in medical imaging.
Barium carbonate: Used in the production of ceramics and glass.
Barium hydroxide: Employed in the synthesis of other barium compounds and as a reagent in chemical reactions.
Uniqueness
Barium cyclohexanesulfamate is unique due to its specific chemical structure and properties, which differentiate it from other barium compounds
Eigenschaften
CAS-Nummer |
6282-74-2 |
|---|---|
Molekularformel |
C12H24BaN2O6S2 |
Molekulargewicht |
493.8 g/mol |
IUPAC-Name |
barium(2+);N-cyclohexylsulfamate |
InChI |
InChI=1S/2C6H13NO3S.Ba/c2*8-11(9,10)7-6-4-2-1-3-5-6;/h2*6-7H,1-5H2,(H,8,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
UELSSMMBYAJDMR-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC(CC1)NS(=O)(=O)[O-].C1CCC(CC1)NS(=O)(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


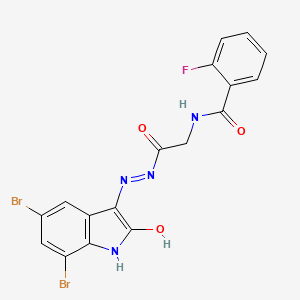
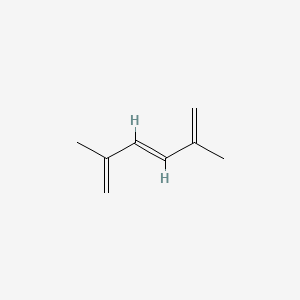
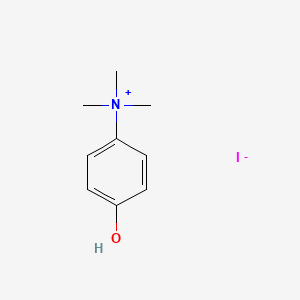
![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate](/img/structure/B14166508.png)
![Propanoic acid, 2-[(4-methylphenyl)hydrazono]-](/img/structure/B14166513.png)
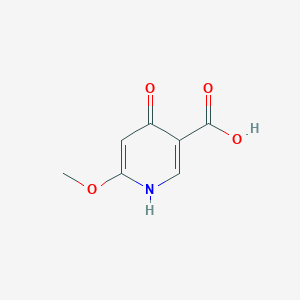

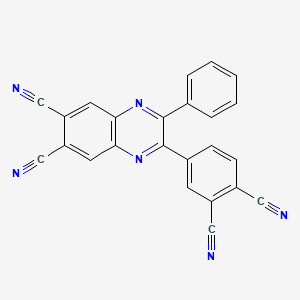

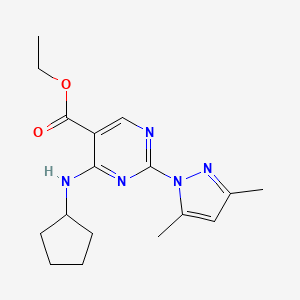
![2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166540.png)

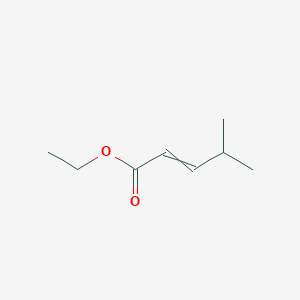
![N-[2-(3,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,4,6-trimethylbenzamide](/img/structure/B14166558.png)
